(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of naphthothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a naphthothiazole core, which is a fused ring system containing both naphthalene and thiazole moieties, along with a benzamide group.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .
Mode of Action
For instance, they can act as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase (COX) pathway .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2-aminobenzothiazole with an appropriate benzaldehyde derivative under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the naphthothiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-d]thiazole-4,9-dione derivatives, while substitution reactions can produce a wide range of functionalized benzamides .
Scientific Research Applications
(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Naphthothiazole derivatives: These compounds also contain the naphthothiazole ring system and are used in similar applications.
Uniqueness
(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 3-position enhances its reactivity and allows for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-15-9-8-11-4-1-2-7-14(11)16(15)23-18/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNKBGKSTHDOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.